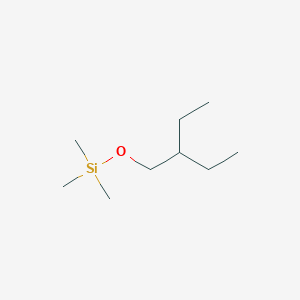
(2-Ethylbutoxy)(trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethylbutoxy)(trimethyl)silane, also known as ETBOTS, is a silane coupling agent that has been widely used in various fields of scientific research. It is a colorless and transparent liquid with a molecular weight of 248.47 g/mol. ETBOTS is characterized by its ability to bond organic and inorganic materials, making it an essential component in many applications.
作用機序
The mechanism of action of (2-Ethylbutoxy)(trimethyl)silane is based on its ability to form covalent bonds with both organic and inorganic materials. (2-Ethylbutoxy)(trimethyl)silane contains a silane group that can react with hydroxyl groups on the surface of materials, forming a stable chemical bond. This bond improves the adhesion between different materials and enhances the mechanical properties of polymers.
生化学的および生理学的効果
(2-Ethylbutoxy)(trimethyl)silane is not intended for use in drug formulations or medical devices. Therefore, there is limited information available on its biochemical and physiological effects. However, studies have shown that (2-Ethylbutoxy)(trimethyl)silane is not toxic to cells and has no significant impact on cell viability.
実験室実験の利点と制限
(2-Ethylbutoxy)(trimethyl)silane has several advantages for lab experiments. It is easy to handle and has a long shelf life. It can be easily dissolved in organic solvents and does not require any special equipment for its synthesis. However, (2-Ethylbutoxy)(trimethyl)silane has some limitations. It is sensitive to moisture and should be stored in a dry environment. It also has a relatively low boiling point, which can make it difficult to work with in high-temperature experiments.
将来の方向性
There are several future directions for the use of (2-Ethylbutoxy)(trimethyl)silane in scientific research. One potential application is in the development of new biomaterials. (2-Ethylbutoxy)(trimethyl)silane can be used as a surface modifier to improve the compatibility between biological and synthetic materials, which can lead to the development of new medical devices and drug delivery systems. Another potential application is in the field of nanotechnology. (2-Ethylbutoxy)(trimethyl)silane can be used as a cross-linking agent to enhance the mechanical properties of nanomaterials, which can lead to the development of new materials with unique properties.
Conclusion
(2-Ethylbutoxy)(trimethyl)silane is a silane coupling agent that has been widely used in various fields of scientific research. Its ability to bond organic and inorganic materials makes it an essential component in many applications. The synthesis method of (2-Ethylbutoxy)(trimethyl)silane is relatively simple, and it has several advantages for lab experiments. Although there is limited information available on its biochemical and physiological effects, studies have shown that it is not toxic to cells. There are several future directions for the use of (2-Ethylbutoxy)(trimethyl)silane in scientific research, including the development of new biomaterials and nanomaterials.
合成法
(2-Ethylbutoxy)(trimethyl)silane can be synthesized through the reaction of 2-ethylhexanol and trimethylchlorosilane in the presence of a catalyst. The reaction takes place at room temperature and yields (2-Ethylbutoxy)(trimethyl)silane as the main product. The synthesis method of (2-Ethylbutoxy)(trimethyl)silane is relatively simple and can be easily scaled up for industrial production.
科学的研究の応用
(2-Ethylbutoxy)(trimethyl)silane has been widely used in various fields of scientific research, including materials science, polymer chemistry, and biotechnology. In materials science, (2-Ethylbutoxy)(trimethyl)silane is used as a coupling agent to improve the adhesion between different materials. In polymer chemistry, (2-Ethylbutoxy)(trimethyl)silane is used as a cross-linking agent to enhance the mechanical properties of polymers. In biotechnology, (2-Ethylbutoxy)(trimethyl)silane is used as a surface modifier to improve the compatibility between biological materials and synthetic materials.
特性
CAS番号 |
17888-61-8 |
|---|---|
製品名 |
(2-Ethylbutoxy)(trimethyl)silane |
分子式 |
C9H22OSi |
分子量 |
174.36 g/mol |
IUPAC名 |
2-ethylbutoxy(trimethyl)silane |
InChI |
InChI=1S/C9H22OSi/c1-6-9(7-2)8-10-11(3,4)5/h9H,6-8H2,1-5H3 |
InChIキー |
VNBANJWOJZUFPL-UHFFFAOYSA-N |
SMILES |
CCC(CC)CO[Si](C)(C)C |
正規SMILES |
CCC(CC)CO[Si](C)(C)C |
同義語 |
(2-Ethylbutoxy)(trimethyl)silane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




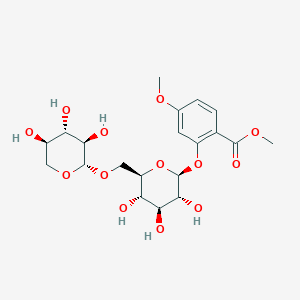

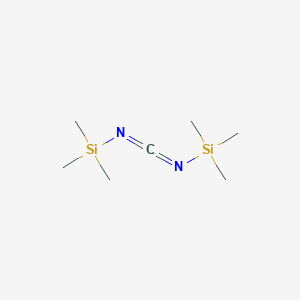
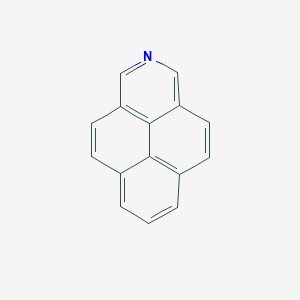
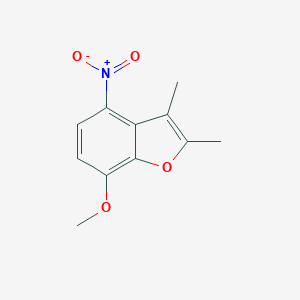

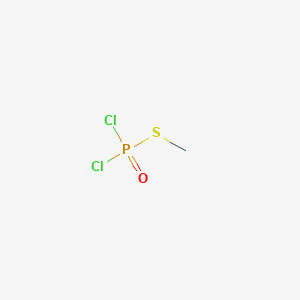
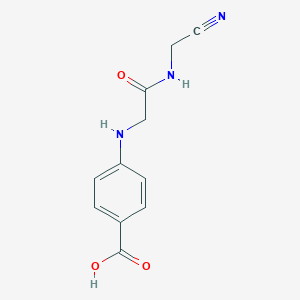
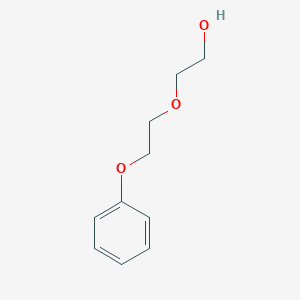
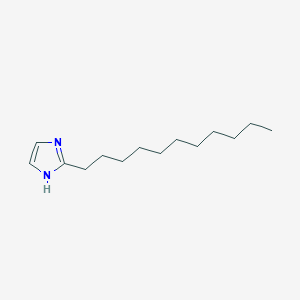
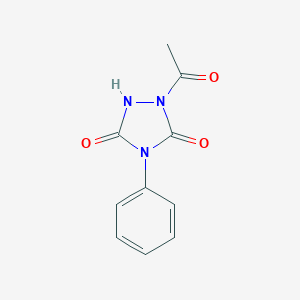
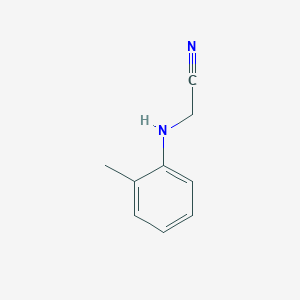
![3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B93077.png)